4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a nitrogen-containing heterocyclic compound characterized by its unique pyridine structure and the presence of halogen substituents. The molecular formula of this compound is C6H6ClI N3, and it has a molecular weight of approximately 233.49 g/mol. The compound features a pyridine ring with a methyl group at the N2 position, a chlorine atom at the 4 position, and an iodine atom at the 6 position, along with two amino groups at the 2 and 3 positions. This specific arrangement of substituents contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine can be achieved through various methods:
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has potential applications in:
Studies on the interaction of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine with biological macromolecules are crucial for understanding its potential therapeutic effects. Compounds with similar structures have shown interactions with enzymes and receptors, suggesting that this compound may also exhibit significant biological activity. Investigating its binding affinity to specific targets could provide insights into its mechanism of action and therapeutic applications .
Several compounds share structural similarities with 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine. Here are some notable examples:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 5-Bromo-N2-methylpyridine-2,3-diamine | Bromine instead of chlorine and iodine | 0.88 |
| 6-Bromo-N-methylpyridin-2-amines | Bromine at the 6 position | 0.85 |
| 4-Chloro-N-methylpyridin-2-amines | Chlorine at the 4 position | 0.84 |
| N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine | Brominated pyridine derivative | 0.82 |
The uniqueness of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine lies in its specific halogenation pattern combined with amino functionalities that enhance its reactivity and potential biological activity compared to similar compounds. This unique substitution pattern allows for selective functionalization and diverse chemical transformations that are valuable in both research and industrial applications .